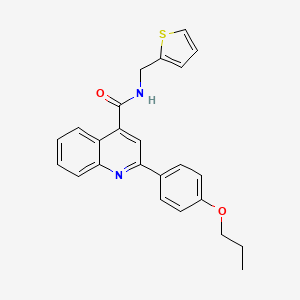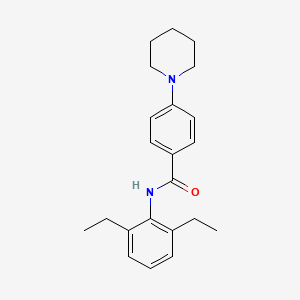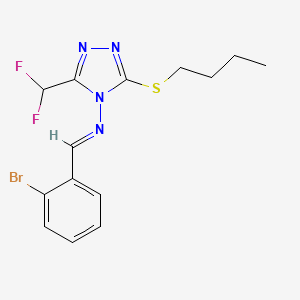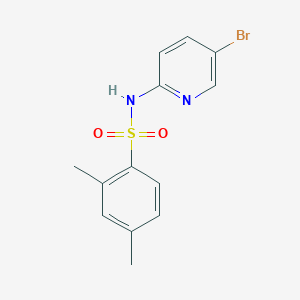
2-(4-propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
説明
2-(4-propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, commonly known as PTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PTQ belongs to the class of quinolinecarboxamides and is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
科学的研究の応用
PTQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several research studies have demonstrated that PTQ exhibits potent anti-inflammatory and anti-cancer activities by inhibiting various signaling pathways involved in the pathogenesis of these diseases. Moreover, PTQ has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of PTQ involves the inhibition of various signaling pathways involved in the pathogenesis of diseases. PTQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to play a crucial role in the development of cancer and inflammation. Moreover, PTQ has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
PTQ has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. PTQ has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, PTQ has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, PTQ has been shown to reduce oxidative stress and improve mitochondrial function, which is crucial for maintaining cellular homeostasis.
実験室実験の利点と制限
PTQ has several advantages and limitations for lab experiments. One of the main advantages of PTQ is its high potency and selectivity, which makes it an ideal candidate for drug development. Moreover, PTQ is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of PTQ is its poor solubility in water, which can make it challenging to use in certain experiments. Additionally, PTQ has not been extensively studied in clinical trials, and its safety and efficacy in humans are yet to be determined.
将来の方向性
PTQ has several potential future directions for research. One of the main future directions is the development of PTQ-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Moreover, further studies are needed to determine the safety and efficacy of PTQ in humans. Additionally, the development of novel synthetic methods for PTQ and its analogs can lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, PTQ is a promising candidate for drug development due to its unique chemical structure and pharmacological properties. PTQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The mechanism of action of PTQ involves the inhibition of various signaling pathways involved in the pathogenesis of diseases. Moreover, PTQ has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. PTQ has several advantages and limitations for lab experiments, and its potential future directions for research include the development of PTQ-based drugs and the discovery of more potent and selective compounds.
特性
IUPAC Name |
2-(4-propoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-13-28-18-11-9-17(10-12-18)23-15-21(20-7-3-4-8-22(20)26-23)24(27)25-16-19-6-5-14-29-19/h3-12,14-15H,2,13,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFRUPVNZOAERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4878806.png)
![2,5-dimethoxy-N'-[1-(2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4878814.png)



![methyl 4-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4878831.png)
![3,4,7-trimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4878832.png)
![methyl (5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4878836.png)
![1-(4-methoxyphenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4878855.png)
![diisopropyl 5-[(2-chloro-4-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4878871.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate](/img/structure/B4878875.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)

![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4878911.png)